3-(2-Fluoro-4-methylphenethyl)benzoic acid

Description

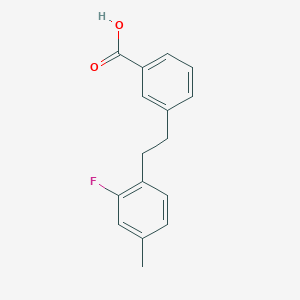

3-(2-Fluoro-4-methylphenethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a phenethyl substituent at the 3-position of the benzoic acid core. The phenethyl group itself is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which influence its physicochemical properties, such as acidity and lipophilicity.

Properties

IUPAC Name |

3-[2-(2-fluoro-4-methylphenyl)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-11-5-7-13(15(17)9-11)8-6-12-3-2-4-14(10-12)16(18)19/h2-5,7,9-10H,6,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXHTWHDNLIVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC2=CC(=CC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenethyl)benzoic acid typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Fluoro-4-methylphenethyl)benzoic acid exhibit antimicrobial properties. In studies assessing their efficacy against various pathogens, such compounds have shown moderate activity against bacteria such as Escherichia coli and fungi like Candida albicans.

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (μmol/L) | Activity Level |

|---|---|---|

| Candida albicans | 50 | Moderate |

| Escherichia coli | 40 | Moderate |

| Staphylococcus aureus | N/A | No Activity |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro studies have shown that it possesses moderate inhibitory effects on COX-1 and COX-2.

Table 2: COX Inhibition IC50 Values

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | 26.04 ± 0.36 | 34.4 ± 0.10 |

| Diclofenac | 6.74 | 1.10 |

Biological Research Applications

Cancer Research

The compound has been explored for its potential use in cancer therapy. Studies have indicated that similar compounds can inhibit tumor growth in xenograft models when combined with other therapeutic agents, such as mTOR inhibitors.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing more complex molecules, especially in creating pharmaceuticals with enhanced biological activity.

Synthetic Pathways

The compound can undergo several transformations, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Forming amides through reaction with amines.

- Halogenation : Introducing additional halogen atoms to modify its reactivity.

Case Studies

Antimicrobial Assay

A comprehensive study evaluated the antimicrobial efficacy of halogenated benzoic acids, including this compound. Results indicated that increased halogen substitution correlates with enhanced antimicrobial activity against certain bacterial strains.

Anti-inflammatory Research

In another study focused on COX inhibition, a series of benzoic acid derivatives were synthesized and tested for their anti-inflammatory effects. Findings suggested that compounds with structural similarities to this compound exhibited significant inhibition of inflammatory markers in macrophage models.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The benzoic acid core’s acidity (pKa) is highly sensitive to substituent electronic effects. Key comparisons include:

- 4-Fluorobenzoic acid (pKa ~2.8–3.1 ): The electron-withdrawing fluorine at the para position increases acidity compared to unsubstituted benzoic acid (pKa ~4.2).

- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: The trifluoromethyl (TFM) and chlorine substituents further lower pKa due to strong electron withdrawal, enhancing acidity .

- 3-(2-Fluoro-4-methylphenethyl)benzoic acid : The 2-fluoro group on the phenethyl ring is electron-withdrawing, likely reducing the parent benzoic acid’s pKa. However, the 4-methyl group (electron-donating) may counterbalance this effect slightly, resulting in a pKa closer to 3.5–4.0 (estimated).

Table 1: Acidity and Substituent Effects

Structural Isomerism and Positional Effects

Positional isomers of fluorinated benzoic acids exhibit distinct properties:

- 2-Fluorobenzoic acid : Fluorine in the ortho position creates steric hindrance and reduces solubility compared to para isomers .

- 4-(2-Fluoro-3-nitrophenyl)benzoic acid (): The nitro group (electron-withdrawing) further increases acidity (pKa ~1.5–2.0) compared to methyl-substituted analogs.

Lipophilicity and Bioactivity

Lipophilicity (logP) impacts pharmacokinetics and toxicity:

- 4-(3-Chloro-4-fluorophenyl)benzoic acid (logP ~3.5, ): Chlorine and fluorine increase logP compared to non-halogenated analogs.

- 3-(2-Chloro-4-TFM-phenoxy)benzoic acid (): The TFM group elevates logP significantly (~4.5), correlating with higher toxicity (rat LD50: 1170 mg/kg).

Table 2: Lipophilicity and Toxicity Data

Heterocyclic vs. Aliphatic Substituents

- Phenethyl-substituted analogs : Aliphatic chains (e.g., phenethyl) improve lipid solubility and may enhance binding to hydrophobic targets (e.g., enzymes, receptors).

Biological Activity

3-(2-Fluoro-4-methylphenethyl)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorinated phenethyl group, suggests possible interactions with various biological targets, making it a subject of interest for therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid. This reaction is often facilitated by potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

Biological Activity

Research has indicated that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug development where enzyme inhibitors are sought for therapeutic applications.

- Receptor Modulation : The presence of the fluorine atom in its structure enhances binding affinity to certain receptors. This property is crucial for compounds designed to modulate receptor activity, such as those involved in pain management or inflammation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acids, including this compound, may exhibit antimicrobial properties against various pathogens. This opens avenues for exploring its use in treating infections .

The mechanism of action for this compound likely involves:

- Binding to Biological Targets : The compound may bind to specific proteins or enzymes, altering their function.

- Influencing Signaling Pathways : By modulating receptor activity, it can influence downstream signaling pathways critical for cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated benzoic acids:

- Study on Antimicrobial Properties : A study demonstrated that derivatives similar to this compound exhibited antimicrobial activities against Acinetobacter baumannii, suggesting potential therapeutic uses in treating resistant infections .

- Inhibition Studies : Research focusing on enzyme inhibition has shown that fluorinated compounds can significantly enhance inhibitory effects compared to non-fluorinated counterparts. This is attributed to improved interactions due to the electronegative nature of fluorine .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.